molecular formula C21H27N3O5 B4132229 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide

2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide

Cat. No.: B4132229
M. Wt: 401.5 g/mol
InChI Key: IFZRYHFMNJDSID-UHFFFAOYSA-N
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Description

2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3311~3,7~]dec-1-yl)hydrazinecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl moiety is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Benzodioxole Group: The benzodioxole group is introduced via an etherification reaction, where a suitable benzodioxole derivative is reacted with a halogenated precursor in the presence of a base such as potassium carbonate.

    Formation of the Hydrazinecarboxamide Moiety: The hydrazinecarboxamide group is introduced through a condensation reaction between a hydrazine derivative and a carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced adamantyl derivatives.

    Substitution: Formation of substituted hydrazinecarboxamide derivatives.

Scientific Research Applications

2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its stability and rigidity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide: shares similarities with other adamantane derivatives such as amantadine, rimantadine, and memantine.

Uniqueness

    Structural Features: The presence of both the adamantyl and benzodioxole groups imparts unique structural and functional properties to the compound.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(1,3-benzodioxol-5-yloxy)propanoylamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c1-12(29-16-2-3-17-18(7-16)28-11-27-17)19(25)23-24-20(26)22-21-8-13-4-14(9-21)6-15(5-13)10-21/h2-3,7,12-15H,4-6,8-11H2,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZRYHFMNJDSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=O)NC12CC3CC(C1)CC(C3)C2)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide
Reactant of Route 5
2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide
Reactant of Route 6
2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide

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